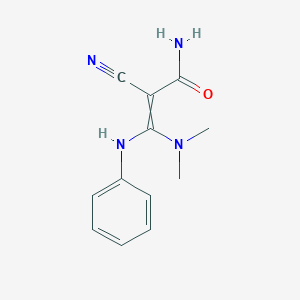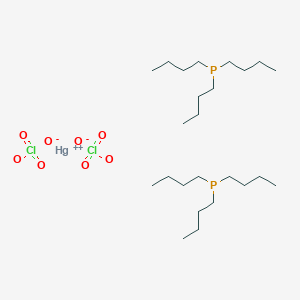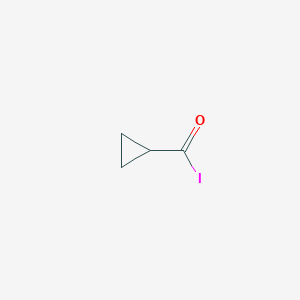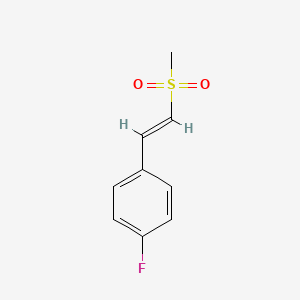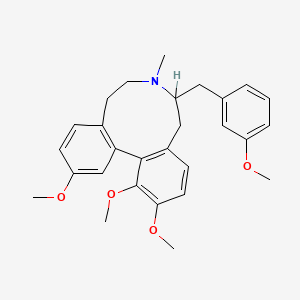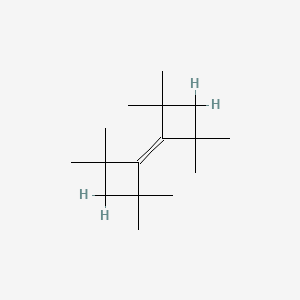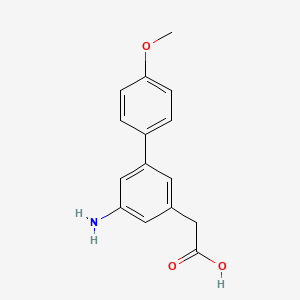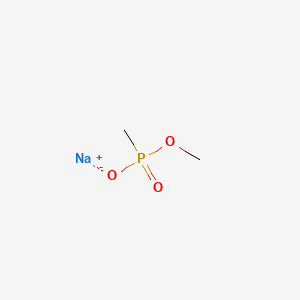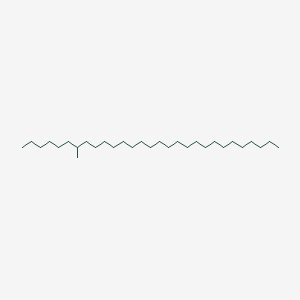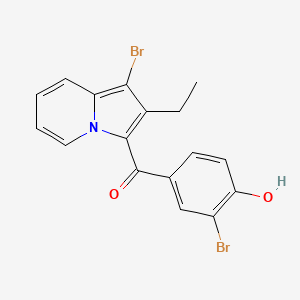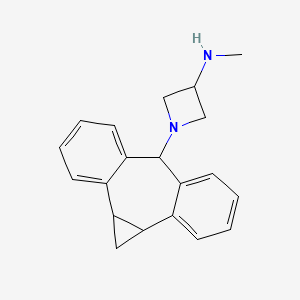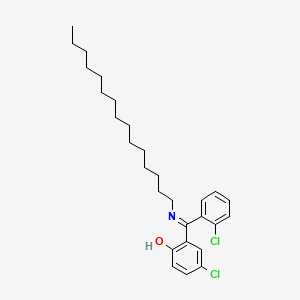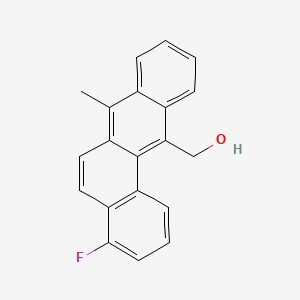
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methanol group at the 12th position, a fluorine atom at the 4th position, and a methyl group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes a series of functional group modifications. The introduction of the methanol group at the 12th position can be achieved through hydroxylation reactions, while the fluorine and methyl groups are introduced via electrophilic substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the processes are optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the aromatic ring or functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield benz(a)anthracene-12-aldehyde or benz(a)anthracene-12-carboxylic acid, while substitution reactions can introduce new functional groups at various positions on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties and presence in tobacco smoke.
Benz(a)anthracene-7,12-dimethyl-: A derivative with two methyl groups, known for its use in cancer research.
Benz(a)anthracene-4-methyl-: A derivative with a single methyl group, studied for its chemical and biological properties.
Uniqueness
Benz(a)anthracene-12-methanol, 4-fluoro-7-methyl- is unique due to its specific functional groups and positions, which confer distinct chemical and biological properties. The presence of the methanol, fluorine, and methyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
78971-90-1 |
|---|---|
Molekularformel |
C20H15FO |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
(4-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-13-5-2-3-6-15(13)18(11-22)20-14(12)9-10-16-17(20)7-4-8-19(16)21/h2-10,22H,11H2,1H3 |
InChI-Schlüssel |
CCJYPEKWKYNSPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


